molecular formula C8H12N2 B1272256 2-(2-Aminoethyl)aniline CAS No. 48108-93-6

2-(2-Aminoethyl)aniline

Cat. No.: B1272256
CAS No.: 48108-93-6
M. Wt: 136.19 g/mol
InChI Key: OEWYVHJLQDINFS-UHFFFAOYSA-N
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Description

Its molecular formula is C₈H₁₂N₂, with a molecular weight of 136.20 g/mol. Key physical properties include:

  • Boiling point: 274.4°C at 760 mmHg
  • Density: 1.062 g/cm³
  • LogP: 2.05 (indicating moderate lipophilicity)
  • Refractive index: 1.595 .

The compound is a liquid at room temperature and serves as a precursor in organic synthesis, particularly for pharmaceuticals, dyes, and coordination polymers. Its primary amine groups enable participation in Schiff base formation, urea/thiourea coupling, and metal-ligand interactions .

Properties

IUPAC Name

2-(2-aminoethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c9-6-5-7-3-1-2-4-8(7)10/h1-4H,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEWYVHJLQDINFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20372812
Record name 2-(2-aminoethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

48108-93-6
Record name 2-(2-aminoethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Amino-ethyl)-phenylamine
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Aminoethyl)aniline can be synthesized through several methods. One common method involves the reduction of 2-nitroethylbenzene using hydrogen gas in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under mild conditions, with the temperature maintained around 25-30°C and the pressure at 1-2 atm .

Industrial Production Methods

In industrial settings, this compound is produced through a similar reduction process but on a larger scale. The reaction is conducted in large reactors with efficient mixing and temperature control to ensure high yield and purity. The use of continuous flow reactors is also common to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Aminoethyl)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.

    Biology: The compound is utilized in the modification of biomolecules, such as proteins and nucleic acids, to study their functions and interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: This compound is employed in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(2-Aminoethyl)aniline involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert specific biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional and Functional Isomers

(a) 4-(2-Aminoethyl)aniline hydrochloride (CAS: 13078-82-5)
  • Molecular formula : C₈H₁₂N₂·HCl
  • Molecular weight : 172.66 g/mol
  • Key differences: The aminoethyl group is para-substituted on the benzene ring instead of ortho. This positional isomer exhibits distinct crystallinity and solubility due to altered symmetry and hydrogen-bonding patterns. It is used in pharmaceutical intermediates, such as antitumor agents .
(b) N-(2-Hydroxyethyl)aniline (CAS: 122-98-5)
  • Molecular formula: C₈H₁₁NO
  • Molecular weight : 137.18 g/mol
  • Key differences: Replaces the primary amine with a hydroxyl group. This substitution reduces basicity (pKa ~9–10 vs. ~4–5 for 2-(2-aminoethyl)aniline) and alters reactivity, favoring etherification over nucleophilic substitution. It is used in dye synthesis (e.g., Disperse Orange 80) .

Heterocyclic Derivatives

(a) N-(2-(Thiophen-2-yl)ethyl)aniline (CAS: 1120351-34-9)
  • Molecular formula : C₁₂H₁₃NS
  • Molecular weight : 203.31 g/mol
  • Key differences: Incorporates a thiophene ring, enhancing π-conjugation and electronic delocalization. The sulfur atom also influences coordination chemistry .
(b) 2-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline (CAS: 1018131-83-3)
  • Molecular formula : C₁₁H₈N₃OS
  • Molecular weight : 230.27 g/mol
  • Key differences : The oxadiazole-thiophene hybrid structure introduces rigid planar geometry, improving thermal stability. Applications include corrosion inhibitors and fluorescent probes .

Substituted Derivatives

(a) N-(2-Methoxyethyl)-2-methoxyaniline (CAS: 32382-70-0)
  • Molecular formula: C₁₀H₁₅NO₂
  • Molecular weight : 181.23 g/mol
  • Key differences : Methoxy groups reduce amine reactivity via electron-donating effects, making it less nucleophilic. Used in agrochemicals and surfactants .
(b) N,N-Dimethyl-2-nitroaniline (CAS: 612-34-0)
  • Molecular formula : C₈H₁₀N₂O₂
  • Molecular weight : 166.18 g/mol
  • Key differences: Nitro and dimethylamino groups create a push-pull electronic system, enhancing solvatochromism. Applications include pH indicators and photoresists .

Comparative Analysis: Structural and Functional Properties

Property This compound 4-(2-Aminoethyl)aniline HCl N-(2-Hydroxyethyl)aniline N-(2-(Thiophen-2-yl)ethyl)aniline
Boiling point (°C) 274.4 >300 (decomposes) 282–287 Not reported
Solubility Polar aprotic solvents Water, methanol Ethanol, acetone Chloroform, DMSO
Reactivity High (dual NH₂ groups) Moderate (HCl salt) Low (OH group) Moderate (thiophene π-system)
Applications Pharmaceuticals, polymers Antitumor agents Dyes, surfactants Optoelectronic materials

Biological Activity

2-(2-Aminoethyl)aniline, also known as o-aminoethyl aniline, is an organic compound with the molecular formula C8_8H12_{12}N2_2 and a CAS number of 48108-93-6. This compound has garnered attention in various fields of biological research due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development and as a modulator in biological systems. This article explores the biological activity of this compound through a review of recent studies, case analyses, and relevant data.

  • Molecular Weight : 152.20 g/mol
  • Structure : Contains an amino group and an aniline moiety, which facilitates interaction with biological targets.
  • Solubility : Generally soluble in polar solvents, which enhances its bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules, including proteins and nucleic acids. The compound may act through:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in cancer pathways, thereby affecting cell proliferation and survival.
  • Quorum Sensing Modulation : Research indicates that derivatives of this compound can modulate bacterial quorum sensing mechanisms, potentially impacting biofilm formation and virulence in pathogenic bacteria .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound and its derivatives against various cancer cell lines. The following table summarizes findings from notable research:

CompoundCell LineIC50_{50} (µM)Mechanism of Action
This compoundA549 (Lung Cancer)15.74 ± 1.7Induction of apoptosis and IL-6 inhibition
Derivative 4CaCo-2 (Colon Cancer)13.95 ± 2.5Apoptotic activity enhancement
Derivative 6HTB-140 (Melanoma)ModerateCytotoxic effect through apoptosis induction

Case Study 1: Anti-Cancer Activity

A study conducted on a series of bis(2-aminoethyl)amine derivatives, including those related to this compound, demonstrated significant anti-cancer activity across multiple cell lines. The results indicated that compounds with electron-withdrawing substituents exhibited enhanced cytotoxicity compared to their unsubstituted counterparts. Specifically, derivative 4 showed a tenfold reduction in IL-6 levels in A549 cells, highlighting its potential as a therapeutic agent against lung cancer .

Case Study 2: Quorum Sensing Modulation

Another study investigated the potential of this compound derivatives as quorum sensing modulators in pathogenic bacteria. The findings revealed that certain derivatives could effectively disrupt communication among bacterial populations, thereby reducing biofilm formation and enhancing susceptibility to antibiotics. This suggests a dual role for these compounds in both cancer therapy and antimicrobial applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Aminoethyl)aniline
Reactant of Route 2
2-(2-Aminoethyl)aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.